
Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine, a five-membered lactam ring, and features both phenyl and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of phenylacetic acid with an appropriate amine to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The esterification of the carboxyl group is achieved using methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis.
Wissenschaftliche Forschungsanwendungen
Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various materials.
Wirkmechanismus
The mechanism by which Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
- Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
112211-97-9 |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-17-12(16)9-8(10(14)13-11(9)15)7-5-3-2-4-6-7/h2-6,8-9H,1H3,(H,13,14,15) |
InChI-Schlüssel |
BQSMSZMYYTXFSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(C(=O)NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


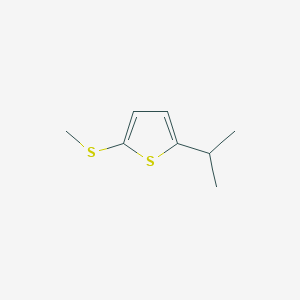
![2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14324005.png)

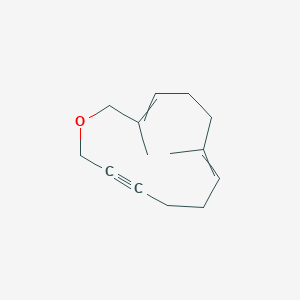
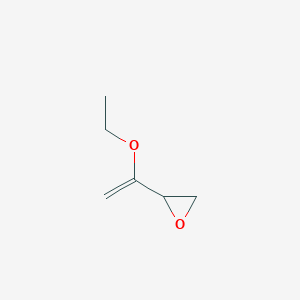
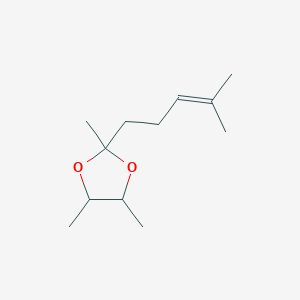

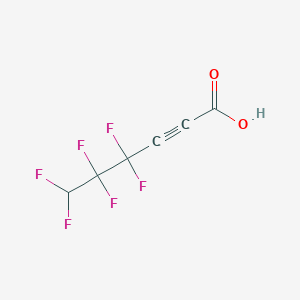
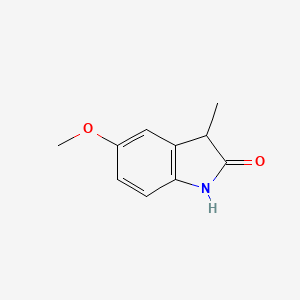
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)
![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)

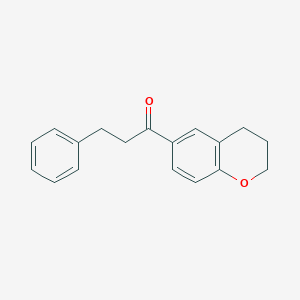
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
